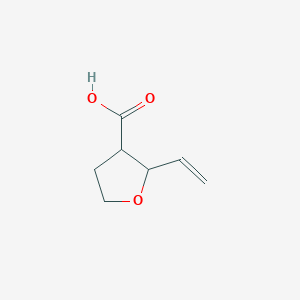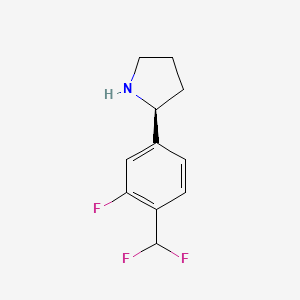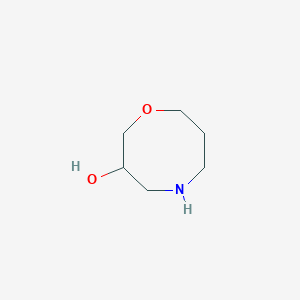
1,5-Oxazocan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Oxazocan-3-ol is a heterocyclic compound with the molecular formula C6H13NO It features a seven-membered ring containing both oxygen and nitrogen atoms, making it part of the oxazocane family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Oxazocan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of amino alcohols with dihaloalkanes under basic conditions, leading to the formation of the oxazocane ring. For example, the reaction of 1,5-dibromopentane with ethanolamine in the presence of a base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
1,5-Oxazocan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form oxazocanone derivatives.
Reduction: The nitrogen atom can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxazocanone derivatives, amine derivatives, and various substituted oxazocanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,5-Oxazocan-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its unique ring structure.
Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 1,5-Oxazocan-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both oxygen and nitrogen atoms in the ring structure allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
1,3-Oxazole: A five-membered ring containing oxygen and nitrogen, commonly used in pharmaceuticals.
1,2-Oxazoline: A five-membered ring with similar reactivity but different ring strain and stability.
1,4-Oxazepane: A seven-membered ring like 1,5-Oxazocan-3-ol but with different positioning of the heteroatoms.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where ring size and heteroatom positioning are critical factors.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
1,5-oxazocan-3-ol |
InChI |
InChI=1S/C6H13NO2/c8-6-4-7-2-1-3-9-5-6/h6-8H,1-5H2 |
InChIキー |
CZCFYTMWTJGHQH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(COC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


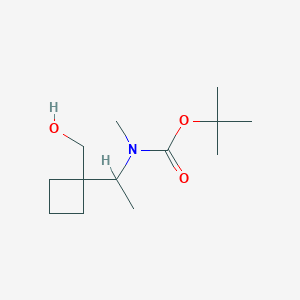
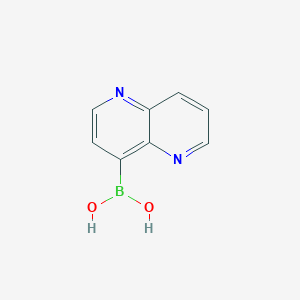
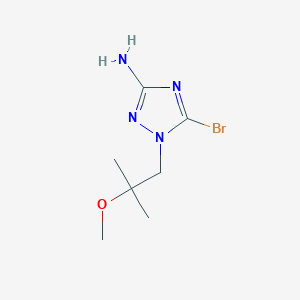
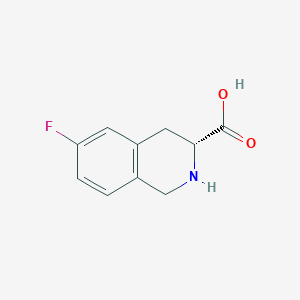
![1-((Tetrahydro-2H-pyran-4-yl)methyl)-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one](/img/structure/B13339472.png)
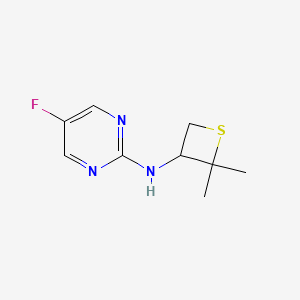
![3-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13339485.png)
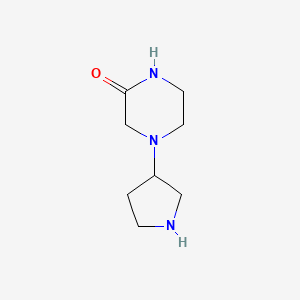
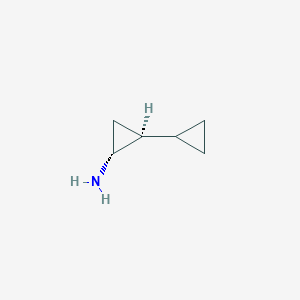
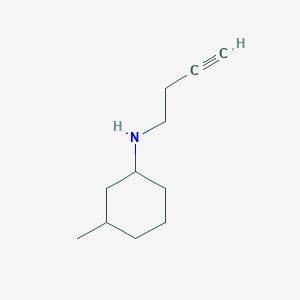
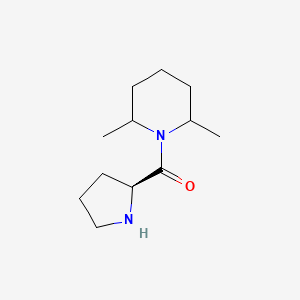
![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B13339537.png)
